2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride
Overview
Description
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C10H16N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a propanol group, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methyl-2-[(3-pyridinylmethyl)amino]-1-propanol with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under high temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: This compound has a similar pyridine-based structure and is used in coordination chemistry and catalysis.
2-Methylpyridine: Another related compound, used in the synthesis of various organic molecules and as a solvent in chemical reactions.
Uniqueness
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is unique due to its combination of a pyridine ring and a propanol group, which provides versatility in chemical reactions and applications. Its ability to act as both a ligand and a reagent makes it valuable in multiple fields of research and industry .
Properties
IUPAC Name |
2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-4-3-5-11-6-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULJEFCECKMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CN=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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